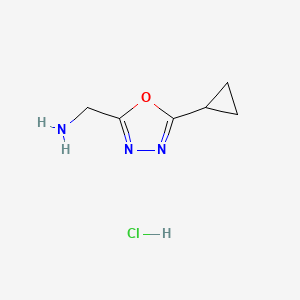
1-(4-Amino-3-fluorophenyl)ethanone hydrochloride
Vue d'ensemble
Description
1-(4-Amino-3-fluorophenyl)ethanone hydrochloride, also known as AFE, is a synthetic compound that has a wide range of applications in scientific research. It is used as a fluorophore, a molecule that emits a fluorescent signal when exposed to certain wavelengths of light. AFE is also used as a building block in organic synthesis, and as a reagent in various biochemical and physiological applications.
Applications De Recherche Scientifique
Enantioselective Synthesis and Bioreduction
Research has shown the utility of structurally similar compounds in enantioselective synthesis, particularly for producing intermediates crucial in developing pharmacological agents. For instance, one study outlined the synthesis of (S)-(–)-1-(4-fluorophenyl)ethanol, a compound related to our chemical of interest, as an intermediate for drugs against HIV and Alzheimer's disease. The process involved bioreduction using Daucus carota cells, highlighting the role of bio-catalysis in synthesizing enantiomerically pure compounds (ChemChemTech, 2022).
Antimicrobial Activity
Another realm of application is the synthesis of novel compounds with antimicrobial properties. Research has demonstrated the synthesis of compounds from structurally related precursors, showing significant antimicrobial activity. This includes studies on novel Schiff bases and isoxazole derivatives, indicating the potential of similar chemical frameworks in developing new antimicrobial agents (Heliyon, 2019; Russian Journal of General Chemistry, 2019).
Fluorescence Properties
The photophysics of related compounds has also been a subject of interest, with studies exploring the fluorescence properties of similar molecules. This research can provide valuable insights into the molecular behavior of such compounds under various conditions, which could be crucial for applications in molecular imaging or sensor development (Spectrochimica acta. Part A, 2001).
Molecular Docking and Computational Studies
Furthermore, computational and molecular docking studies of structurally similar compounds have identified potential biological activities, including inhibitory effects against certain enzymes, suggesting their applicability in designing drugs with specific target interactions (Spectrochimica acta. Part A, 2015).
Pyrolysis Products Identification
Research into the pyrolysis products of new psychoactive substances structurally similar to 1-(4-Amino-3-fluorophenyl)ethanone hydrochloride has implications for understanding the stability and transformation of chemical compounds under heat, which is vital for safety assessments and regulatory compliance (Drug testing and analysis, 2018).
Propriétés
IUPAC Name |
1-(4-amino-3-fluorophenyl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO.ClH/c1-5(11)6-2-3-8(10)7(9)4-6;/h2-4H,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZMPTYELDRGEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Cyclopropylmethyl)amino]acetic acid hydrochloride](/img/structure/B1379344.png)
![1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid](/img/structure/B1379345.png)





![2-[4-(Sulfanylmethyl)phenyl]acetic acid](/img/structure/B1379353.png)


![N-[2-(3-aminobenzenesulfonamido)ethyl]acetamide hydrochloride](/img/structure/B1379358.png)

![Methyl[2-(oxolan-2-yl)ethyl]amine hydrochloride](/img/structure/B1379361.png)
